molecular formula C6H6FN B1303128 5-Fluoro-2-methylpyridine CAS No. 31181-53-0

5-Fluoro-2-methylpyridine

Cat. No. B1303128
Key on ui cas rn: 31181-53-0
M. Wt: 111.12 g/mol
InChI Key: LXAHHHIGZXPRKQ-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

Preparation of 5-fluoro-2-picoline was based on E. J. Blanz, F. A. French, J. R. DoAmaral and D. A. French, J. Med. Chem. 1970, 13, 1124–1130. 5-Amino-2-picoline (12.5 g) in ethanol (105 ml) and 50% fluoroboric acid (44.5 ml) was stirred at −5° C. and treated dropwise over 45 mins. with n-butyl nitrite (31.25 ml). The solution was maintained at this temp. for 3 hours, treated with ether (100 ml, precooled to −20° C.) and the solid filtered off, quickly transferred to a flask and covered with hexane (precooled to −20° C.). After allowing to warm to approx. 20° C. and standing for 3 days the hexane was decanted and 2M NaOH solution added until basic (pH10). The mixture was filtered and the filtrate extracted with dichloromethane (10×200 ml). The organic solution was dried, evaporated to 200 ml and treated with m-chloroperbenzoic acid (26.5 g). After stirring 16 hours the solution was washed with excess aqueous sodium bicarbonate and the aqueous re-extracted with dichloromethane (10×200 ml). The organic fraction was dried and evaporated and the residue chromatographed (15% EtOH/EtOAc) to give the product (5.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Quantity
44.5 mL
Type
solvent
Reaction Step Two
Quantity
31.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.NC1C=CC(C)=NC=1.N(OCCCC)=[O:18].CCOCC>C(O)C.F[B-](F)(F)F.[H+]>[F:1][C:2]1[CH:7]=[N+:6]([O-:18])[C:5]([CH3:8])=[CH:4][CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)C
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
44.5 mL
Type
solvent
Smiles
F[B-](F)(F)F.[H+]
Step Three
Name
Quantity
31.25 mL
Type
reactant
Smiles
N(=O)OCCCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring 16 hours the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise over 45 mins
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at this temp
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
quickly transferred to a flask
CUSTOM
Type
CUSTOM
Details
covered with hexane (precooled to −20° C.)
WAIT
Type
WAIT
Details
standing for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the hexane was decanted
ADDITION
Type
ADDITION
Details
2M NaOH solution added until basic (pH10)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with dichloromethane (10×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated to 200 ml
ADDITION
Type
ADDITION
Details
treated with m-chloroperbenzoic acid (26.5 g)
WASH
Type
WASH
Details
was washed with excess aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous re-extracted with dichloromethane (10×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic fraction was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (15% EtOH/EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C([N+](=C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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